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molecular formula C7H8F2N2O3 B8390704 methyl 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylate

methyl 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B8390704
M. Wt: 206.15 g/mol
InChI Key: DJRHCQBTTJSHMJ-UHFFFAOYSA-N
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Patent
US08946234B2

Procedure details

200 mg (0.97 mmol) of methyl 3-(difluoromethoxy)-1-methyl-1H-pyrazole-5-carboxylate are dissolved in 6.5 ml of methanol and 1.94 ml of 1M sodium hydroxide solution is added. The reaction mixture is stirred overnight at room temperature, then admixed with 1M hydrochloric acid and extracted with ethyl acetate. The organic phase is dried over sodium sulphate, filtered and concentrated by evaporation in vacuo. This gives 180 mg of 3-difluoromethoxy-1-methyl-1H-pyrazole-5-carboxylic acid (97%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[O:3][C:4]1[CH:8]=[C:7]([C:9]([O:11]C)=[O:10])[N:6]([CH3:13])[N:5]=1.[OH-].[Na+].Cl>CO>[F:14][CH:2]([F:1])[O:3][C:4]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]([CH3:13])[N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(OC1=NN(C(=C1)C(=O)OC)C)F
Name
Quantity
6.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.94 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC(OC1=NN(C(=C1)C(=O)O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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